An In-Depth Technical Guide to the Physicochemical Characteristics of 5-isopropyl-1H-pyrazole-3-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-isopropyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 92933-47-6) is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its structural motifs—a pyrazole ring and a carboxylic acid—impart a unique combination of properties that are critical for its application in the design of bioactive molecules. Understanding the fundamental physicochemical characteristics of this compound is paramount for optimizing reaction conditions, predicting biological behavior, and developing robust formulations. This guide provides a comprehensive analysis of its key properties, detailed experimental protocols for their determination, and an overview of its spectroscopic profile.
Introduction and Significance
Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The subject of this guide, 5-isopropyl-1H-pyrazole-3-carboxylic acid, serves as a crucial intermediate in the synthesis of more complex molecules. The interplay between the acidic carboxylic acid group, the aromatic and amphiprotic pyrazole core, and the lipophilic isopropyl substituent dictates its behavior in both chemical and biological systems. Key physicochemical parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting point directly influence its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate determination essential for any research and development program.[2]
Core Physicochemical Properties
The molecular structure of 5-isopropyl-1H-pyrazole-3-carboxylic acid is the primary determinant of its chemical personality. The carboxylic acid function is the main acidic center, while the pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. The isopropyl group enhances the molecule's nonpolar character.
Data Summary
A consolidation of available experimental and predicted data for 5-isopropyl-1H-pyrazole-3-carboxylic acid is presented below. It is critical to note that while experimental values are preferred, high-quality predictive models provide valuable estimations for guiding experimental design.
| Physicochemical Property | Value | Method / Source |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | - |
| Physical Form | Solid | [3] |
| Melting Point | 153 - 157 °C | Experimental (lit.)[4] |
| Boiling Point | 357.8 ± 30.0 °C | Predicted |
| Acidity Constant (pKa) | ~3.6 - 4.0 | Predicted (for carboxylic acid group on similar structures)[5] |
| LogP (Octanol/Water) | 1.23 | Predicted (for isomer 3-isopropyl-1H-pyrazole-5-carboxylic acid)[6] |
| Aqueous Solubility | Data not available | - |
Experimental Determination of Physicochemical Properties
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust, self-validating methodologies for determining the key physicochemical parameters of 5-isopropyl-1H-pyrazole-3-carboxylic acid.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. It is recorded as a temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A broad melting range typically indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.
Detailed Protocol:
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Sample Preparation: Place a small amount of dry, finely powdered 5-isopropyl-1H-pyrazole-3-carboxylic acid on a clean, dry watch glass. Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed sample is obtained at the sealed bottom.
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube setup). Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor.
-
Rapid Estimation (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting point. This saves time during the precise measurement.
-
Accurate Determination: Prepare a new sample and heat the apparatus to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Validation: Repeat the accurate determination at least twice. The results should be consistent within 1°C for a pure sample.
Causality: A slow heating rate is critical to maintain thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate measurement.[4]
Determination of Acidity Constant (pKa)
Principle: The pKa is the negative logarithm of the acid dissociation constant and represents the pH at which the protonated and deprotonated forms of a molecule are present in equal concentrations. For 5-isopropyl-1H-pyrazole-3-carboxylic acid, the most relevant pKa is that of the carboxylic acid group. Potentiometric titration is a classic and highly accurate method for its determination.
Detailed Protocol:
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Solution Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. Add a calibrated pH electrode and a magnetic stir bar.
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.01 M or 0.1 M NaOH, ensuring it is carbonate-free.
-
Titration: While stirring the solution, add small, precise aliquots (e.g., 0.05-0.10 mL) of the NaOH titrant. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative (ΔpH/ΔV).
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point). This is a direct application of the Henderson-Hasselbalch equation, where pH = pKa when [A⁻]/[HA] = 1.
-
Validation: Calibrate the pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) before starting the experiment. Perform the titration in triplicate to ensure reproducibility.
Causality: Potentiometric titration is chosen for its precision. By directly measuring the change in hydrogen ion concentration, it provides a direct thermodynamic value for the dissociation constant under the specified experimental conditions.
Determination of Lipophilicity (logP)
Principle: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium. LogP, its logarithmic form, is a key measure of lipophilicity. The shake-flask method is the gold standard for its determination.
Detailed Protocol:
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Solvent Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a concentration where its UV-Vis absorbance can be accurately measured.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol (e.g., 10 mL) with a known volume of the pre-saturated aqueous stock solution (e.g., 10 mL).
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase ([C]aq) using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation:
-
The initial concentration in the aqueous phase is [C]initial.
-
The concentration in the octanol phase is calculated by mass balance: [C]oct = ([C]initial - [C]aq) * (Vaq / Voct).
-
P = [C]oct / [C]aq.
-
logP = log₁₀(P).
-
-
Validation: The initial concentration should be chosen to avoid saturation in either phase. The experiment should be repeated at several different initial concentrations to ensure the logP value is independent of concentration.
Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a highly reliable and standard measure of lipophilicity that is crucial for predicting a drug's ability to cross biological membranes.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and structure of 5-isopropyl-1H-pyrazole-3-carboxylic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals:
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
-
A singlet for the C4-H proton on the pyrazole ring.
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A septet for the methine proton (-CH) of the isopropyl group.
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A doublet for the two methyl groups (-CH₃) of the isopropyl group.
-
A broad signal for the N1-H of the pyrazole ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal distinct signals for each carbon environment:
-
A signal for the carbonyl carbon (-COOH) in the range of 160-180 ppm.
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Signals for the three carbons of the pyrazole ring (C3, C4, C5).
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Signals for the methine and methyl carbons of the isopropyl group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on functional groups:
-
A very broad O-H stretching band from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.
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A strong C=O stretching band around 1700-1725 cm⁻¹.
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N-H stretching from the pyrazole ring around 3100-3250 cm⁻¹.[5]
-
C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For C₇H₁₀N₂O₂, the exact mass is 154.0742 Da. Electron ionization (EI) or electrospray ionization (ESI) would likely show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively.
Conclusion
5-isopropyl-1H-pyrazole-3-carboxylic acid is a compound with defined physicochemical properties that are critical to its application in scientific research. Its melting point of 153-157°C indicates it is a stable solid at room temperature.[4] The presence of a carboxylic acid group with a predicted pKa in the acidic range, combined with a moderately lipophilic character suggested by its predicted logP, creates a balanced profile essential for its role as a synthetic intermediate. The detailed protocols provided herein offer a validated framework for researchers to independently verify these properties and ensure the quality and consistency of their work. A thorough understanding of this data is the foundation for the successful development of novel pharmaceuticals and agrochemicals.
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